What is 6-Bromo-2-chloro-4-phenylquinoline
What is 6-Bromo-2-chloro-4-phenylquinoline
6-Bromo-2-chloro-4-phenylquinoline: A Privileged Halogenated Scaffold for Advanced Drug Discovery and Materials Synthesis
Executive Summary
In the realm of medicinal chemistry and advanced materials science, polyhalogenated heterocycles serve as indispensable building blocks. 6-Bromo-2-chloro-4-phenylquinoline (CAS: 393124-91-9) is a highly specialized, orthogonally functionalized quinoline derivative[1]. As a Senior Application Scientist, I frequently utilize this scaffold because it offers two distinct sites for sequential modification: a highly reactive C-2 chlorine and a moderately reactive C-6 bromine. This differential reactivity allows researchers to construct complex, multi-substituted quinoline libraries—a critical requirement in the development of kinase inhibitors, bromodomain modulators, and anti-infective agents[2].
Physicochemical Profiling
Before integrating this compound into a synthetic pipeline, it is crucial to understand its fundamental physicochemical parameters. The presence of the phenyl ring at C-4 provides steric shielding and lipophilicity, while the halogens dictate the electronic landscape of the molecule[3].
| Property | Value / Description |
| Chemical Name | 6-Bromo-2-chloro-4-phenylquinoline |
| CAS Registry Number | 393124-91-9 |
| Molecular Formula | C15H9BrClN |
| Molecular Weight | 318.596 g/mol |
| Precursor CAS | 178490-58-9 (6-bromo-4-phenylquinolin-2(1H)-one) |
| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMF; Insoluble in Water. |
| Electronic Character | Electron-deficient core (LUMO localized near C-2). |
Mechanistic Synthesis & Retrosynthetic Analysis
The most robust and scalable route to 6-bromo-2-chloro-4-phenylquinoline relies on the construction of the quinoline core via a Friedländer-type or acid-catalyzed condensation, followed by late-stage deoxychlorination[4][5].
The synthesis begins with 2-amino-5-bromobenzophenone . Cyclization of this precursor yields the stable tautomer 6-bromo-4-phenylquinolin-2(1H)-one. Because the lactam carbonyl oxygen is a poor leaving group, it must be activated. We achieve this using Phosphorus oxychloride (
Fig 1: Stepwise synthetic workflow of 6-bromo-2-chloro-4-phenylquinoline.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail not just the how, but the why behind each operational parameter.
Protocol A: Synthesis of 6-Bromo-4-phenylquinolin-2(1H)-one
-
Rationale: We must first establish the quinoline core. The condensation of 2-amino-5-bromobenzophenone with an acetylating agent (such as acetic anhydride) in the presence of a base drives the formation of the lactam ring[4].
-
Step 1: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-bromobenzophenone in glacial acetic acid.
-
Step 2: Add 1.5 equivalents of acetic anhydride and a catalytic amount of sulfuric acid.
-
Step 3: Heat the mixture to reflux (approx. 110°C) for 12-16 hours. Causality Check: The acid catalyst protonates the carbonyl, increasing its electrophilicity and facilitating intramolecular nucleophilic attack by the acetylated amine.
-
Step 4: Cool to room temperature and pour the mixture over crushed ice. The resulting precipitate is 6-bromo-4-phenylquinolin-2(1H)-one. Filter, wash with distilled water, and dry under a high vacuum.
Protocol B: Deoxychlorination to 6-Bromo-2-chloro-4-phenylquinoline
-
Rationale: Direct chlorination of the lactam requires a highly reactive chlorinating agent.
is standard, but the addition of catalytic N,N-Dimethylformamide (DMF) is critical. DMF reacts with to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is a vastly superior electrophile compared to alone, drastically reducing reaction times and thermal degradation byproducts[5]. -
Step 1: Suspend 1.0 equivalent of 6-bromo-4-phenylquinolin-2(1H)-one in neat
(approx. 5-10 volumes). -
Step 2: Add 0.1 equivalents of anhydrous DMF dropwise. Observation: Mild effervescence and a color shift to pale yellow indicate the formation of the active Vilsmeier-Haack intermediate.
-
Step 3: Heat the mixture to 90°C for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the starting material is completely consumed.
-
Step 4: Carefully quench the reaction by adding the mixture dropwise to a vigorously stirred ice-water bath. Safety Note:
reacts violently with water, releasing gas. -
Step 5: Neutralize the aqueous phase with saturated
to pH 7, extract with Dichloromethane ( mL), dry over anhydrous , and concentrate in vacuo to yield the title compound.
Orthogonal Reactivity and Downstream Applications
The true value of 6-bromo-2-chloro-4-phenylquinoline lies in its programmed reactivity. In drug discovery, we often need to append different pharmacophores to a single core without protecting groups.
From a quantum mechanical perspective, the C-2 position is adjacent to the electronegative imine nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C-2. Consequently, the C-Cl bond undergoes oxidative addition with Palladium catalysts (e.g., in Suzuki-Miyaura or Buchwald-Hartwig couplings) or Nucleophilic Aromatic Substitution (SNAr) much faster than the C-Br bond at C-6[5][7].
Once the C-2 position is functionalized, the C-6 bromine can be subsequently engaged in a second, orthogonal cross-coupling reaction.
Fig 2: Orthogonal reactivity map for sequential functionalization.
Pharmaceutical Relevance
Quinoline derivatives are classified as "privileged scaffolds" because they readily bind to multiple biological targets. Molecules derived from 6-bromo-2-chloro-4-phenylquinoline are actively researched for:
-
Epigenetic Modulators: Substituted quinolines are potent inhibitors of bromodomains (BRD4), preventing the binding of acetylated histones and effectively halting the transcription of oncogenes in various tumors (e.g., myeloma, prostate cancer).
-
Anti-Infective Agents: The quinoline core is historically validated in antimalarial therapies (e.g., chloroquine) and broad-spectrum antibacterial fluoroquinolones. Modifying the C-2 and C-6 positions allows for the tuning of lipophilicity to overcome microbial resistance mechanisms[2].
References
1.[1] Molbase. Quinoline,6-bromo-2-chloro-4-phenyl-. Retrieved from: 2.[3] ChemicalBook. 6-BROMO-2-CHLORO-4-PHENYLQUINOLINE. Retrieved from: 3.[4] National Institutes of Health (PMC). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from: 4.[7] MDPI. Asymmetric Ruthenium(II) and Osmium(II) Complexes with New Bidentate Polyquinoline Ligands. Synthesis and NMR Characterization. Retrieved from: 5.[6] DOKUMEN.PUB. The Chemistry and Biology of Beta-Lactams. Retrieved from: 6. European Patent Office (Googleapis). ANTITUMOR AGENT AND BROMODOMAIN INHIBITOR. Retrieved from: 7.[5] National Institutes of Health (PMC). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from: 8.[2] ResearchGate. Recent insight into the biological activities and SAR of quinolone derivatives as multifunctional scaffold. Retrieved from:
Sources
- 1. molbase.com [molbase.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-BROMO-2-CHLORO-4-PHENYLQUINOLINE [m.chemicalbook.com]
- 4. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Asymmetric Ruthenium(II) and Osmium(II) Complexes with New Bidentate Polyquinoline Ligands. Synthesis and NMR Characterization | MDPI [mdpi.com]
